molecular formula C6H14ClNO B1603934 3-Ethoxypyrrolidine hydrochloride CAS No. 1185299-15-3

3-Ethoxypyrrolidine hydrochloride

Cat. No. B1603934
CAS RN: 1185299-15-3
M. Wt: 151.63 g/mol
InChI Key: VHSSBFJFGPYMNJ-UHFFFAOYSA-N
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Description

3-Ethoxypyrrolidine hydrochloride is a chemical compound with the empirical formula C6H14ClNO . It is a solid substance and its molecular weight is 151.63 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, which includes 3-Ethoxypyrrolidine hydrochloride, is a topic of interest in medicinal chemistry . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 3-Ethoxypyrrolidine hydrochloride can be represented by the SMILES string CCOC1CCNC1.Cl . The InChI representation is 1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H . The compound has a molecular weight of 115.17 g/mol .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse and complex . For instance, the synthesis of 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .


Physical And Chemical Properties Analysis

3-Ethoxypyrrolidine hydrochloride is a solid substance . Its empirical formula is C6H14ClNO , and its molecular weight is 151.63 .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Resolution of 3-Aminopyrrolidine via Diastereomeric Salt Formation : A study optimized the resolution conditions for 3-aminopyrrolidine, a key intermediate for chiral pharmaceuticals, demonstrating an industrial-scale production method that could potentially apply to related compounds like 3-Ethoxypyrrolidine hydrochloride (Sakurai, Yuzawa, & Sakai, 2008).
  • Synthesis Techniques for Pyrrolidine Derivatives : Techniques for synthesizing pyrrolidine derivatives, including hydroxypyrrolidines, were explored, indicating various synthetic pathways that could be relevant for modifying or synthesizing 3-Ethoxypyrrolidine hydrochloride derivatives (Li Zi-cheng, 2009).

Pharmacological Profiles and Biological Activities

  • Antagonism of NMDA Receptors : A study on 3-Amino-1-hydroxypyrrolid-2-one (a compound structurally related to pyrrolidines) revealed its role as an excitatory amino acid antagonist at the NMDA receptor subtype, suggesting a potential pharmacological application for pyrrolidine derivatives in modulating neurotransmitter systems (Foster & Kemp, 1989).

Safety And Hazards

The safety information available indicates that 3-Ethoxypyrrolidine hydrochloride is classified as Acute Tox. 4 Oral . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 .

Future Directions

The future directions of research on 3-Ethoxypyrrolidine hydrochloride and other pyrrolidine derivatives are promising. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-ethoxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSSBFJFGPYMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633425
Record name 3-Ethoxypyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxypyrrolidine hydrochloride

CAS RN

1185299-15-3
Record name 3-Ethoxypyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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